N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20416440
InChI: InChI=1S/C15H17N3O3S2/c1-18(2)23(20,21)12-8-6-11(7-9-12)17-14(19)13-5-4-10-16-15(13)22-3/h4-10H,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C15H17N3O3S2
Molecular Weight: 351.4 g/mol

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide

CAS No.:

Cat. No.: VC20416440

Molecular Formula: C15H17N3O3S2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide -

Specification

Molecular Formula C15H17N3O3S2
Molecular Weight 351.4 g/mol
IUPAC Name N-[4-(dimethylsulfamoyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
Standard InChI InChI=1S/C15H17N3O3S2/c1-18(2)23(20,21)12-8-6-11(7-9-12)17-14(19)13-5-4-10-16-15(13)22-3/h4-10H,1-3H3,(H,17,19)
Standard InChI Key QQUVDSDLNUQNTM-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC

Introduction

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. Its structure consists of a nicotinamide backbone functionalized with a methylthio group and a dimethylsulfamoyl-substituted phenyl ring. This molecular architecture suggests potential bioactivity, making it a candidate for pharmacological or agrochemical research.

Synthesis Pathways

The synthesis of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide typically involves:

  • Preparation of Nicotinic Acid Derivatives:

    • The nicotinic acid is converted into an acyl chloride using reagents like oxalyl chloride.

    • Subsequent reaction with thiols introduces the methylthio group.

  • Coupling with Sulfamoyl Phenyl Derivatives:

    • The para-substituted sulfamoyl phenylamine is reacted with the activated nicotinic acid derivative under basic conditions to form the final product.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed information about the chemical environment of hydrogens and carbons in the molecule.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., sulfonamide stretching at ~1350–1150 cm1^{-1}).

  • X-Ray Crystallography:

    • Determines the three-dimensional molecular structure.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC15H17N3O2S2
Molecular Weight351.44 g/mol
Functional GroupsMethylthio, Dimethylsulfamoyl, Nicotinamide
Biological Activity (Predicted)Antimicrobial, Fungicidal
Analytical TechniquesNMR, MS, IR, X-Ray Crystallography

Research Implications

The compound's design aligns with trends in medicinal chemistry where multi-functionalized heterocyclic compounds are explored for therapeutic applications. Future research could focus on:

  • Screening for antimicrobial or antifungal activity.

  • Investigating enzyme inhibition properties due to its sulfamoyl group.

  • Exploring its potential as a ligand in coordination chemistry for material science applications.

Limitations and Future Directions

Although promising, detailed studies on this compound's pharmacokinetics, toxicity profile, and environmental impact are needed to fully understand its potential applications.

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